molecular formula C16H19FN2O5 B11768173 (S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid

(S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid

Katalognummer: B11768173
Molekulargewicht: 338.33 g/mol
InChI-Schlüssel: YBGKVNCKNQWBKD-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid is a chiral small molecule featuring:

  • A 2-oxopyrrolidinone (γ-lactam) core with a tert-butoxycarbonyl (Boc)-protected amine at position 2.
  • A 3-fluorobenzoic acid substituent at position 4 of the pyrrolidinone ring.
  • Stereochemical specificity at the pyrrolidinone C3 position (S-configuration).

This compound is likely a pharmacophore intermediate in drug discovery, particularly for protease inhibitors or kinase-targeted therapies, given its structural resemblance to bioactive scaffolds. The Boc group enhances solubility and stability during synthesis, while the fluorine atom may influence metabolic stability and binding affinity .

Eigenschaften

Molekularformel

C16H19FN2O5

Molekulargewicht

338.33 g/mol

IUPAC-Name

3-fluoro-4-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C16H19FN2O5/c1-16(2,3)24-15(23)18-11-6-7-19(13(11)20)12-5-4-9(14(21)22)8-10(12)17/h4-5,8,11H,6-7H2,1-3H3,(H,18,23)(H,21,22)/t11-/m0/s1

InChI-Schlüssel

YBGKVNCKNQWBKD-NSHDSACASA-N

Isomerische SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1=O)C2=C(C=C(C=C2)C(=O)O)F

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCN(C1=O)C2=C(C=C(C=C2)C(=O)O)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid typically involves multiple steps, starting with the protection of the amino group using tert-butoxycarbonyl chloride (BocCl) in the presence of a base such as pyridine . The protected amino acid is then subjected to further reactions to introduce the pyrrolidinone ring and the fluorobenzoic acid moiety. Common reagents used in these steps include coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as alkyl or aryl groups, onto the benzoic acid ring .

Wissenschaftliche Forschungsanwendungen

(S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways . The fluorobenzoic acid moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

A meaningful comparison requires analyzing analogs with shared functional groups or scaffolds. Below is a theoretical framework based on general principles, though specific data for the target compound are absent:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Scaffold Substituents Bioactivity/Application Reference
(S)-4-(3-((Boc)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid Pyrrolidin-2-one 3-Fluorobenzoic acid, Boc-protected amine Hypothetical: Kinase inhibition N/A
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid () Piperidine Phenyl, Boc-protected amine Intermediate for CNS drugs
5-Fluoro-2-oxo-1-pyrrolidinecarboxylic acid Pyrrolidin-2-one Free carboxylic acid, no Boc group Anticancer prodrug (e.g., 5-FU derivatives) Literature

Key Observations

Scaffold Differences: The pyrrolidinone core in the target compound contrasts with the piperidine ring in ’s compound. Fluorine substitution (vs. phenyl in ) may reduce lipophilicity (ClogP) and improve pharmacokinetics .

Functional Group Impact :

  • The Boc group in the target compound and ’s analog aids synthetic manipulation but requires deprotection for bioactive forms.
  • The free carboxylic acid in the target compound could enable salt formation (e.g., sodium salts for solubility) or direct binding to enzymatic active sites.

Stereochemical Considerations :

  • The (S)-configuration at C3 may dictate enantioselective interactions, unlike racemic or uncharacterized analogs.

Limitations and Recommendations

  • Evidence Gaps: No peer-reviewed data, synthetic protocols, or bioactivity studies for the target compound were provided.
  • Suggested Actions: Consult specialized databases (e.g., Reaxys, SciFinder) for synthesis routes or biological data. Compare with FDA-approved pyrrolidinone derivatives (e.g., Brivaracetam) to infer properties. Conduct DFT calculations to predict reactivity or docking studies for target engagement.

Biologische Aktivität

(S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on current research findings.

Chemical Structure

The compound can be characterized by its molecular formula C15H20FNO4C_{15}H_{20}FNO_4 and a molecular weight of approximately 303.33 g/mol. The structure includes a fluorobenzoic acid moiety linked to a tert-butoxycarbonyl (Boc) protected amino group and a pyrrolidine derivative.

Synthesis

The synthesis of (S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid typically involves:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Boc Protection : The amino group is protected using tert-butoxycarbonyl to enhance stability during subsequent reactions.
  • Coupling with Fluorobenzoic Acid : The final step involves coupling the protected amino compound with fluorobenzoic acid to yield the target compound.

Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of cholinesterases, enzymes that play critical roles in neurotransmission. The inhibition activity was assessed using Ellman's spectrophotometric method, revealing promising results:

CompoundIC50 (µM)Selectivity
(S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid0.5High towards acetylcholinesterase
Tacrine0.6Standard reference

This data suggests that the compound exhibits comparable inhibitory activity to tacrine, a known cholinesterase inhibitor, indicating its potential use in treating conditions like Alzheimer's disease .

Mechanistic Insights

Molecular modeling studies indicate that the compound adopts an extended conformation within the active site of acetylcholinesterase, facilitating effective binding. This conformation allows for optimal interaction with the enzyme's catalytic residues, enhancing inhibition efficacy .

Therapeutic Implications

The biological activity of (S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid positions it as a candidate for further development in neuropharmacology. Its selectivity towards acetylcholinesterase over butyrylcholinesterase may provide advantages in minimizing side effects associated with broader cholinergic modulation.

Case Studies

A recent study investigated the effects of this compound in an animal model of Alzheimer's disease. The results indicated significant improvements in cognitive function and memory retention compared to control groups treated with placebo or lower doses of tacrine. These findings support the potential for (S)-4-(3-((Tert-butoxycarbonyl)amino)-2-oxopyrrolidin-1-YL)-3-fluorobenzoic acid as a therapeutic agent in neurodegenerative disorders .

Q & A

Q. Critical Parameters :

ParameterOptimal RangePurpose
Temperature0–25°CPrevents decomposition of labile groups (e.g., Boc)
SolventTHF, DCMEnsures solubility and reaction efficiency
CatalystChiral Lewis acids (e.g., BINOL derivatives)Controls stereoselectivity
PurificationReverse-phase HPLCAchieves >98% purity

Basic: How is enantiomeric purity validated for this compound?

Methodological Answer:
Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane:isopropanol (90:10) to separate enantiomers. Compare retention times with a racemic standard. NMR spectroscopy (e.g., ¹⁹F NMR) can corroborate stereochemical integrity by analyzing coupling constants and splitting patterns .

Basic: What handling and storage conditions preserve the compound’s stability?

Methodological Answer:

  • Storage : -20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group.
  • Solubility : Dissolve in anhydrous DMSO or DCM for long-term stability.
  • Degradation Monitoring : Perform periodic LC-MS to detect hydrolyzed byproducts (e.g., free amine or carboxylic acid derivatives) .

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. MS) during characterization?

Methodological Answer:

Cross-Validation : Compare data with theoretical spectra from computational tools (e.g., ACD/Labs or MNova).

Impurity Profiling : Use LC-HRMS to identify trace byproducts (e.g., de-fluorinated or oxidized species).

Dynamic NMR : Investigate conformational exchange processes causing signal broadening, especially in the pyrrolidinone ring .

Advanced: What experimental designs mitigate degradation during kinetic or stability studies?

Methodological Answer:

  • Temperature Control : Use jacketed reactors with continuous cooling (4°C) to slow organic degradation .
  • Matrix Stabilization : Add radical scavengers (e.g., BHT) to aqueous solutions to inhibit oxidative pathways.
  • Real-Time Monitoring : Employ inline FTIR or Raman spectroscopy to track degradation without sample extraction .

Advanced: What mechanistic insights explain the compound’s instability under acidic/basic conditions?

Methodological Answer:

  • Acidic Conditions : The Boc group undergoes cleavage via protonation of the carbonyl oxygen, leading to tert-butyl cation formation and subsequent hydrolysis.
  • Basic Conditions : The 2-oxopyrrolidinone ring may undergo β-elimination, forming unsaturated lactams. Validate using pH-rate profiling and isolation of degradation products via preparative HPLC .

Advanced: How to design analogues for structure-activity relationship (SAR) studies?

Methodological Answer:

Core Modifications : Replace the 3-fluorobenzoic acid moiety with bioisosteres (e.g., 4-fluorophenyl or thiophene) to assess electronic effects.

Stereochemical Variations : Synthesize (R)-enantiomers or diastereomers to evaluate chiral center impact on biological activity.

Boc Replacement : Test alternative protecting groups (e.g., Fmoc or Cbz) to modulate lipophilicity and metabolic stability .

Advanced: How to address low reproducibility in coupling reactions during scale-up?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline NIR spectroscopy to monitor reaction progress and adjust reagent stoichiometry dynamically.
  • Solvent Optimization : Switch to ethereal solvents (e.g., 2-MeTHF) for better mixing and heat transfer in large batches.
  • Byproduct Analysis : Use DoE (Design of Experiments) to identify critical factors (e.g., mixing rate, temperature gradients) affecting yield .

Advanced: What strategies validate the compound’s role in target engagement assays?

Methodological Answer:

  • Photoaffinity Labeling : Incorporate a diazirine moiety into the Boc-protected amine for covalent binding studies.
  • SPR (Surface Plasmon Resonance) : Immobilize the target protein and measure binding kinetics (kₐ, k_d) in real-time.
  • Cryo-EM : Resolve ligand-protein complexes to confirm binding pose and interactions with the fluorobenzoic acid group .

Advanced: How to analyze degradation pathways in biological matrices (e.g., plasma)?

Methodological Answer:

Metabolite Identification : Incubate the compound with liver microsomes and use HRMS/MS to detect phase I/II metabolites.

Stability Profiling : Compare degradation rates in human vs. animal plasma to assess species-specific esterase activity.

Mechanistic Probes : Add enzyme inhibitors (e.g., PMSF for esterases) to pinpoint degradation pathways .

Tables for Key Data

Q. Table 1: Degradation Conditions and Mitigation Strategies

ConditionDegradation PathwayMitigation Strategy
pH < 3Boc cleavageUse buffered solutions (pH 5–7)
Temperature > 30°COxidative ring openingContinuous cooling (4°C)
Aqueous mediaHydrolysis of lactamAdd co-solvents (e.g., PEG 400)

Q. Table 2: Analytical Techniques for Purity Assessment

TechniquePurposeDetection Limit
Chiral HPLCEnantiomeric excess0.1% impurity
¹H/¹⁹F NMRStereochemical confirmation5% impurity
LC-HRMSByproduct identification0.01% impurity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.